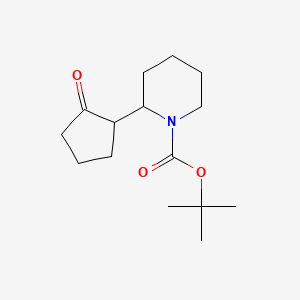

Tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate

Description

Tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate (CAS: 1522098-66-3) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 2-oxocyclopentyl substituent. Its molecular formula is C₁₅H₂₅NO₃, with a molecular weight of 267.37 g/mol . The compound is commonly employed in medicinal chemistry as an intermediate for synthesizing bioactive molecules, leveraging the Boc group to protect the piperidine nitrogen during multi-step reactions. The 2-oxocyclopentyl moiety introduces a ketone functional group, which can participate in further chemical modifications, such as reductions or nucleophilic additions.

Properties

IUPAC Name |

tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-15(2,3)19-14(18)16-10-5-4-8-12(16)11-7-6-9-13(11)17/h11-12H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHYWXIIKOWLKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopentanone under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Scientific Research Applications

Tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and the cyclopentanone moiety play crucial roles in its binding to target proteins or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Differences

- Cyclobutane vs. Cyclopentanone: The analog in replaces the 2-oxocyclopentyl group with a methoxycarbonyl-substituted cyclobutane. This modification reduces ring strain (cyclopentane vs. cyclobutane) and introduces an ester group, altering reactivity toward hydrolysis .

- Trifluoromethylbenzyl-Carbamoyl () : The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound suitable for blood-brain barrier penetration in neurological targets. The carbamoyl group adds hydrogen-bonding capacity .

- Chloroacetyl Substituent () : The 2-chloro-2-oxoethyl group is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols). This contrasts with the target compound’s ketone, which is less reactive under standard conditions .

- Aminoethyl Group (): The primary amine increases hydrophilicity and enables conjugation or salt formation, contrasting with the target’s neutral ketone. This analog is more suited for ionic interactions in drug-receptor binding .

Biological Activity

Tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H21NO3

- CAS Number : 1522098-66-3

The compound features a piperidine ring with a tert-butyl group and a cyclopentyl moiety, contributing to its unique chemical properties that may influence its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. It has shown effectiveness in inhibiting the growth of Gram-positive bacteria, including drug-resistant strains .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, making it a candidate for therapeutic applications targeting metabolic disorders.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzymatic Interaction : The compound may bind to active sites of enzymes, altering their function. For instance, it could inhibit enzymes responsible for bacterial cell wall synthesis.

- Receptor Modulation : It may interact with various receptors in the body, potentially influencing signaling pathways related to inflammation or pain.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of this compound revealed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.78 μg/mL |

| Enterococcus faecium (VRE) | 1.56 μg/mL |

| Staphylococcus epidermidis | 3.125 μg/mL |

These findings indicate that the compound has comparable activity to some last-resort antibiotics, suggesting potential for further development in treating resistant infections .

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, this compound was tested against various metabolic enzymes:

| Enzyme Target | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive Inhibition | 15 |

| Lipoxygenase | Non-competitive Inhibition | 25 |

These results suggest that the compound could be developed as an anti-inflammatory agent by targeting COX and lipoxygenase pathways.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Piperidine Derivative : The reaction starts with piperidine derivatives reacting with tert-butyl bromoacetate under basic conditions.

- Cyclization : The cyclopentane derivative is introduced through a cyclization reaction involving appropriate precursors.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography to achieve high purity necessary for biological testing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-(2-oxocyclopentyl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a 2-oxocyclopentyl group under basic conditions. For example, tert-butyl piperidine-1-carboxylate can react with 2-oxocyclopentanone in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions (room temperature or mild heating) and stoichiometric ratios are critical to minimize by-products like over-alkylated derivatives .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure, particularly the integration of cyclopentyl and piperidine protons. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while Mass Spectrometry (MS) verifies molecular weight. For stereochemical analysis, chiral chromatography or X-ray crystallography (using programs like SHELXL ) may be employed if single crystals are obtained .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood to avoid inhalation. Storage should be in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Spills require immediate neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste. Safety Data Sheets (SDS) emphasize avoiding skin contact due to potential acute toxicity (Category 4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity?

- Methodological Answer : Systematic optimization involves varying temperature (e.g., 0°C to 60°C), solvent polarity (THF vs. acetonitrile), and catalyst loading (e.g., 1–5 mol% of NaH). Design of Experiments (DoE) approaches, such as factorial design, help identify interactions between variables. For example, higher yields (≥80%) are achieved in DMF at 40°C with slow addition of 2-oxocyclopentanone to prevent exothermic side reactions .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to confirm connectivity between the piperidine and cyclopentyl moieties. If MS data conflicts with expected molecular ions, check for adducts (e.g., sodium or potassium) or degradation products. For ambiguous stereochemistry, compare experimental optical rotation with computational predictions (DFT calculations) .

Q. What strategies enhance the compound’s biological activity through structural modification?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at the cyclopentyl ketone to improve metabolic stability. Piperidine ring substitutions (e.g., alkylation at position 4) can modulate lipophilicity and binding affinity. Structure-Activity Relationship (SAR) studies guided by molecular docking (e.g., using AutoDock Vina) target enzymes like cyclooxygenase-2 (COX-2) or dopamine receptors. Biological assays (e.g., radioligand binding) validate modifications .

Q. What purification techniques are effective for isolating this compound from complex mixtures?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates the product from unreacted starting materials. For polar by-products, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >99% purity. Recrystallization from ethanol/water mixtures improves crystalline form, critical for X-ray studies .

Q. How can researchers mitigate instability issues during long-term storage?

- Methodological Answer : Degradation pathways (e.g., hydrolysis of the tert-butyl carbamate) are minimized by storing under anhydrous conditions with molecular sieves (3Å). Stability-indicating HPLC methods monitor degradation products, while lyophilization enhances shelf life. For light-sensitive intermediates, amber vials and inert atmospheres (argon) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.